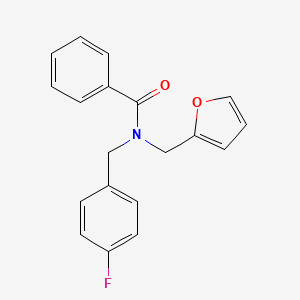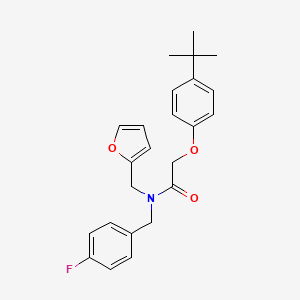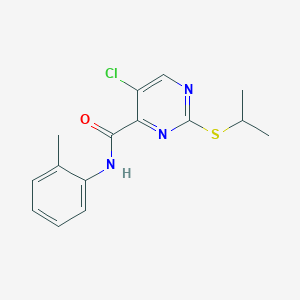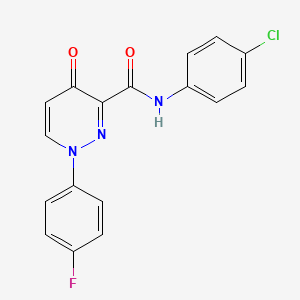![molecular formula C24H22N4O5S B11383015 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11383015.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a sulfamoylphenyl group, and a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the phenyl group.
Attachment of the Dimethylpyrimidinyl Moiety: The final step involves the coupling of the dimethylpyrimidinyl group to the chromene-sulfamoylphenyl intermediate using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymer matrices to improve their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Fluorescent Probes: Due to its chromene core, the compound can be used as a fluorescent probe in biological imaging.
Medicine:
Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic activity against certain cancer cell lines.
Anti-inflammatory Properties: It has potential as an anti-inflammatory agent due to its ability to inhibit specific inflammatory pathways.
Industry:
Dye Manufacturing: The compound can be used as a precursor in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, the compound can interact with cellular pathways, such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-3-carboxamide
Uniqueness: The uniqueness of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the dimethylpyrimidinyl and sulfamoylphenyl groups enhances its binding affinity to molecular targets, making it a more potent compound compared to its analogs.
Properties
Molecular Formula |
C24H22N4O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-13-5-10-19-20(29)12-21(33-22(19)16(13)4)23(30)27-17-6-8-18(9-7-17)34(31,32)28-24-25-14(2)11-15(3)26-24/h5-12H,1-4H3,(H,27,30)(H,25,26,28) |
InChI Key |
OTOPLUOLDAJFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11382940.png)
![ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate](/img/structure/B11382944.png)
![4-oxo-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382950.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11382958.png)
![6-ethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11382962.png)
![2-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11382973.png)



![N,3'-diphenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11382986.png)


![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11383000.png)
